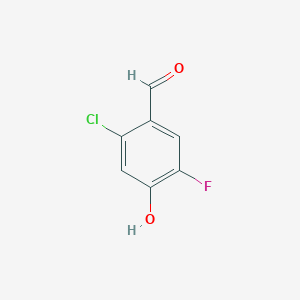

2-Chloro-5-fluoro-4-hydroxybenzaldehyde

Description

2-Chloro-5-fluoro-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₇H₃ClF(OH)CHO. Its structure features a benzaldehyde backbone with three substituents: a chlorine atom at position 2, a fluorine atom at position 5, and a hydroxyl group at position 4. Such compounds are often employed as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their reactivity and versatility in forming covalent bonds via the aldehyde functional group .

Properties

Molecular Formula |

C7H4ClFO2 |

|---|---|

Molecular Weight |

174.55 g/mol |

IUPAC Name |

2-chloro-5-fluoro-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H4ClFO2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H |

InChI Key |

OKRYOCRQJQCQEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-5-fluoro-4-hydroxybenzaldehyde are compared below with analogous compounds, focusing on substituent effects, functional groups, and inferred properties.

Structural Analogues with Halogen and Hydroxyl Substitutions

2-Chloro-5-fluorobenzaldehyde

- Substituents : Cl (2), F (5).

- Key Differences : Lacks the hydroxyl group at position 4, reducing polarity and hydrogen-bonding capacity. This absence may lower solubility in polar solvents and limit its utility in reactions requiring proton donation.

- Reference : .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde Substituents: Br (5), F (4), OH (2). The hydroxyl group at position 2 instead of 4 may shift electronic effects across the aromatic ring. Reference: .

2-Fluoro-5-methoxybenzaldehyde

- Substituents : F (2), OMe (5).

- Key Differences : Methoxy (OMe) at position 5 is electron-donating, contrasting with the electron-withdrawing Cl in the target compound. This difference could reduce electrophilicity at the aldehyde group, affecting condensation or nucleophilic addition reactions.

- Reference : .

Functional Group Variants

2-Chloro-4-fluorobenzoic Acid Substituents: Cl (2), F (4). Functional Group: Carboxylic acid (-COOH) instead of aldehyde (-CHO). Key Differences: The carboxylic acid group increases acidity (pKa ~2-3) compared to the aldehyde, making it more reactive in acid-base reactions. Reference: .

5-Chloro-2-trifluoromethylbenzaldehyde

- Substituents : Cl (5), CF₃ (2).

- Key Differences : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde group. This contrasts with the hydroxyl group in the target compound, which may stabilize the molecule through intramolecular hydrogen bonding.

- Reference : .

Data Table: Substituent and Functional Group Comparison

Implications of Substituent Variations

- Electron-Withdrawing Effects : Chlorine and fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to specific positions. The hydroxyl group further modulates reactivity through resonance and inductive effects.

- Solubility: Polar substituents (e.g., -OH) enhance aqueous solubility, whereas nonpolar groups (e.g., -CF₃) may favor organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.